Quetiapine D4 fumarate
Quetiapine D4 fumarate
Quetiapine-d8 is intended for use as an internal standard for the quantification of quetiapine by GC- or LC-MS. Quetiapine is an atypical, second generation antipsychotic compound. It has effects at multiple receptors, antagonizing dopamine D1, D2, and D3 receptors (Kis = 994, 379, and 340 nM, respectively), serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors (Kis = 394, 118, and 307 nM, respectively), and α1A, α1B, and α2C adrenergic receptors (Kis = 22, 15, and 29 nM, respectively). Quetiapine also potently antagonizes the histamine H1 receptor (Ki = 11 nM).
Brand Name:
Vulcanchem
CAS No.:
1185247-12-4
VCID:
VC0020300
InChI:
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2;
SMILES:
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Molecular Formula:
C25H29N3O6S
Molecular Weight:
507.6 g/mol
Quetiapine D4 fumarate
CAS No.: 1185247-12-4
Cat. No.: VC0020300
Molecular Formula: C25H29N3O6S
Molecular Weight: 507.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Quetiapine-d8 is intended for use as an internal standard for the quantification of quetiapine by GC- or LC-MS. Quetiapine is an atypical, second generation antipsychotic compound. It has effects at multiple receptors, antagonizing dopamine D1, D2, and D3 receptors (Kis = 994, 379, and 340 nM, respectively), serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors (Kis = 394, 118, and 307 nM, respectively), and α1A, α1B, and α2C adrenergic receptors (Kis = 22, 15, and 29 nM, respectively). Quetiapine also potently antagonizes the histamine H1 receptor (Ki = 11 nM). |
|---|---|
| CAS No. | 1185247-12-4 |
| Molecular Formula | C25H29N3O6S |
| Molecular Weight | 507.6 g/mol |
| IUPAC Name | 2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2; |
| Standard InChI Key | VRHJBWUIWQOFLF-SMODUGIXSA-N |
| Isomeric SMILES | [2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O |
| SMILES | C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
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